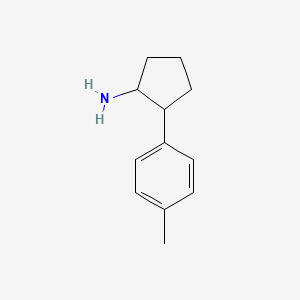

2-(4-Methylphenyl)cyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclopentane derivatives, similar to "2-(4-Methylphenyl)cyclopentan-1-amine," involves multiple steps, including amination reactions and the formation of cyclopentane rings. For instance, the synthesis of trans-1,2-bis(2-aminophenyl)cyclopentanes as analogs involves the conversion of hydroxyphenyl derivatives to their bis-triflate followed by Buchwald amination (Yang, Kondo, & Murakami, 2000). Another method includes a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence for synthesizing functionalized cyclopentanones (Lathrop & Rovis, 2009).

Molecular Structure Analysis

The molecular and electronic structure of compounds related to "2-(4-Methylphenyl)cyclopentan-1-amine" has been investigated through experimental and theoretical methods. Studies on similar molecules have utilized techniques like 1H-NMR, 13C-NMR, IR, and single-crystal X-ray diffraction to characterize the compound's structure, revealing specific crystalline forms and molecular geometries (Özdemir et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving cyclopentane derivatives often include cycloadditions and carbocyclization reactions. For example, an InCl3/CyNH2 cocatalyzed carbocyclization reaction has been developed for synthesizing α-disubstituted exo-methylene cyclopentanes, showcasing the potential for creating complex cyclopentane structures (Montaignac et al., 2010).

Scientific Research Applications

Antitumor Properties

Novel 2-(4-aminophenyl)benzothiazoles, structurally similar to 2-(4-Methylphenyl)cyclopentan-1-amine, have demonstrated selective and potent antitumor properties. These compounds, upon biotransformation by cytochrome P450 1A1, yield active metabolites. Amino acid conjugation has been used to overcome limitations posed by drug lipophilicity, leading to water-soluble, chemically stable prodrugs. These prodrugs have shown efficacy in retarding the growth of breast and ovarian tumors in preclinical models (Bradshaw et al., 2002).

Synthesis and Catalysis

The compound plays a role in various synthesis processes. For example, it is used as an intermediate in the synthesis of heterospiro systems and spirocyclic systems (Kisel et al., 2002). Additionally, it's involved in the synthesis of C2-Symmetric Chiral Bis-Aniline, which is important for optical purity applications (Yang et al., 2000).

Photopolymerization and 3D Printing

2,5-Diethylene-cyclopentane-1-one, closely related to 2-(4-Methylphenyl)cyclopentan-1-amine, has been synthesized and used in high-performance photoinitiating systems. These systems are significant in 3D printing applications, demonstrating reversible swelling performance and shape-memory effects (Chen et al., 2021).

Catalytic Processes

The compound also has applications in catalysis, such as the acceleration of allylic amination processes in the presence of a tetraphosphine/palladium system. This demonstrates its potential in organic synthesis and industrial chemical processes (Feuerstein et al., 2001).

Cooperative Catalysis

In another application, it's used in InCl3/CyNH2 cocatalyzed carbocyclization reactions, which is a synthetic approach to functionalized exo-methylene cyclopentanes. This process highlights the role of the amine cocatalyst in the synthesis of a broad range of substrates (Montaignac et al., 2010).

properties

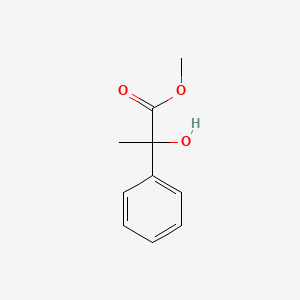

IUPAC Name |

2-(4-methylphenyl)cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-12H,2-4,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLKKCBXVXGQSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)cyclopentan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2487531.png)

![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)

![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)